molecular formula C9H8FNO B13928995 3-Fluoro-4-(methoxymethyl)benzonitrile

3-Fluoro-4-(methoxymethyl)benzonitrile

Cat. No.: B13928995
M. Wt: 165.16 g/mol
InChI Key: AFSQEIDTYWNWET-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxymethyl)benzonitrile is a substituted benzonitrile derivative characterized by a fluorine atom at the 3-position and a methoxymethyl (-CH₂OCH₃) group at the 4-position of the aromatic ring. Benzonitrile derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitrile group, which enhances stability and facilitates diverse chemical transformations .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

3-fluoro-4-(methoxymethyl)benzonitrile

InChI

InChI=1S/C9H8FNO/c1-12-6-8-3-2-7(5-11)4-9(8)10/h2-4H,6H2,1H3

InChI Key

AFSQEIDTYWNWET-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=C1)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methoxymethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-fluorobenzonitrile.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-4-(methoxymethyl)benzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methoxymethyl)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Fluoro-4-(methoxymethyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methoxymethyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the methoxymethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Methoxymethyl (-CH₂OCH₃) vs. This could enhance bioavailability in pharmaceutical contexts .
  • Methoxymethyl vs. Trifluoromethyl (-CF₃): The CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reaction pathways (e.g., electrophilic substitution). Methoxymethyl, being electron-donating via the oxygen atom, may facilitate nucleophilic aromatic substitution .
  • Methoxymethyl vs. Phenoxy (-O-C₆H₄-X): Phenoxy substituents (e.g., in ) enable conjugation with the aromatic ring, affecting UV absorption and catalytic activity. Methoxymethyl lacks this conjugation but offers flexibility in molecular design .

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